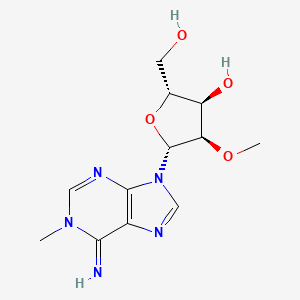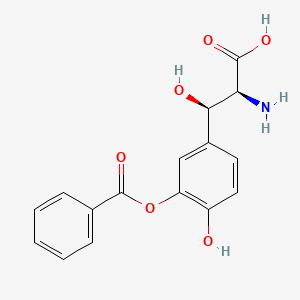
(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid is a chiral amino acid derivative. This compound is notable for its unique structural features, which include both hydroxyl and amino functional groups. These features make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the manipulation of functional groups on a carbohydrate precursor, such as D-glucose . This method includes steps like asymmetric epoxidation, dihydroxylation, or aminohydroxylation to introduce the necessary functional groups . Industrial production methods often employ similar strategies but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like angiotensin-converting enzyme, which plays a role in blood pressure regulation . The pathways involved include binding to the active site of the enzyme, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Comparación Con Compuestos Similares
Similar compounds to (2S,3R)-2-Amino-3-(3-(benzoyloxy)-4-hydroxyphenyl)-3-hydroxypropanoic acid include:
(2S,3R)-3-Amino-2-hydroxydecanoic acid: Another chiral amino acid with similar functional groups.
(2S,3R)-3-Methylglutamate: A nonproteinogenic amino acid used in various biological studies.
What sets this compound apart is its unique combination of benzoyloxy and hydroxyphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15NO6 |
|---|---|
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-(3-benzoyloxy-4-hydroxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H15NO6/c17-13(15(20)21)14(19)10-6-7-11(18)12(8-10)23-16(22)9-4-2-1-3-5-9/h1-8,13-14,18-19H,17H2,(H,20,21)/t13-,14+/m0/s1 |
Clave InChI |
HXBSAMOFIZVXTQ-UONOGXRCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)[C@H]([C@@H](C(=O)O)N)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C(C(C(=O)O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


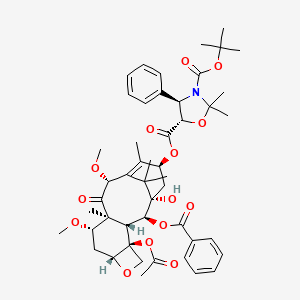
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)




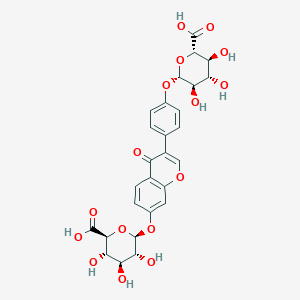

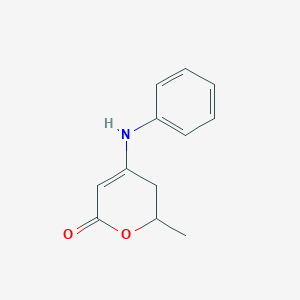
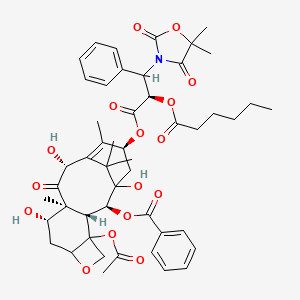
![3-[(5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)amino]benzenesulfonamide](/img/structure/B13842164.png)
![disodium;(2S,3S,4S,5R,6S)-6-[4-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-[(2S,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13842167.png)

